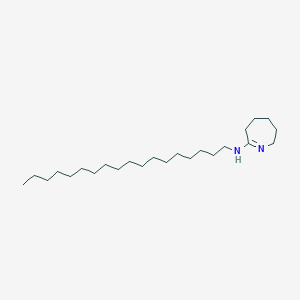
N-octadecyl-3,4,5,6-tetrahydro-2H-azepin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-octadecyl-3,4,5,6-tetrahydro-2H-azepin-7-amine is a chemical compound with the molecular formula C24H48N2. It is characterized by a seven-membered ring structure with an octadecyl chain attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-octadecyl-3,4,5,6-tetrahydro-2H-azepin-7-amine typically involves the reaction of octadecylamine with a suitable precursor of the azepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-octadecyl-3,4,5,6-tetrahydro-2H-azepin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted azepines.
Aplicaciones Científicas De Investigación
N-octadecyl-3,4,5,6-tetrahydro-2H-azepin-7-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-octadecyl-3,4,5,6-tetrahydro-2H-azepin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azepine derivatives and long-chain amines, such as:
- N-octyl-3,4,5,6-tetrahydro-2H-azepin-7-amine
- 3,4,5,6-tetrahydro-2H-azepine
- 7-methoxy-3,4,5,6-tetrahydro-2H-azepine
Uniqueness
N-octadecyl-3,4,5,6-tetrahydro-2H-azepin-7-amine is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and structural characteristics .
Propiedades
Fórmula molecular |
C24H48N2 |
|---|---|
Peso molecular |
364.7 g/mol |
Nombre IUPAC |
N-octadecyl-3,4,5,6-tetrahydro-2H-azepin-7-amine |
InChI |
InChI=1S/C24H48N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-24-21-18-17-20-23-26-24/h2-23H2,1H3,(H,25,26) |
Clave InChI |
CWYQTCLHJIHUFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC1=NCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


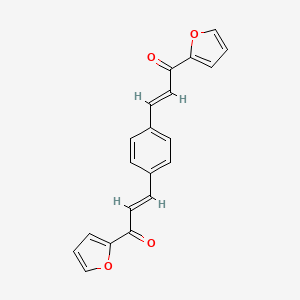
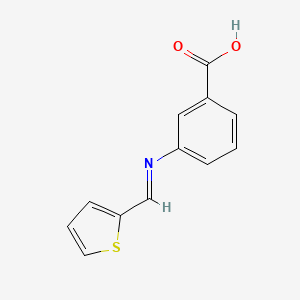
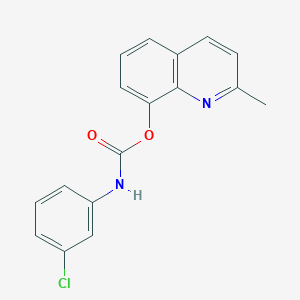
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077258.png)
![4-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid](/img/structure/B15077265.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B15077271.png)
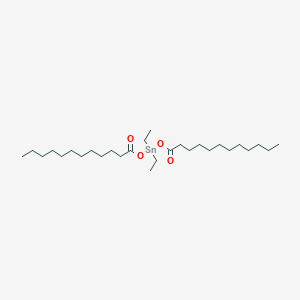
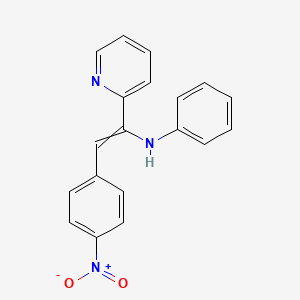
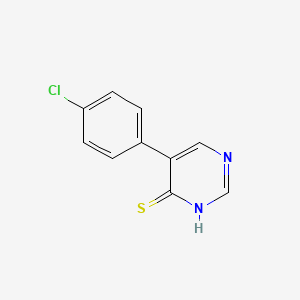
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077300.png)
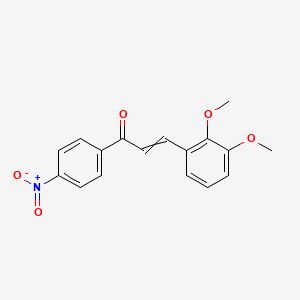
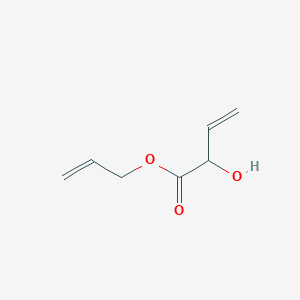
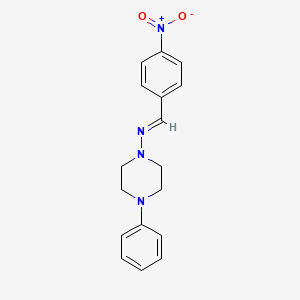
![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B15077325.png)
